Methyl 5-fluoro-2H-isoindole-1-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-2H-isoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZGTOUXHTQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=CN1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized isoindole derivatives .
Scientific Research Applications
Scientific Research Applications
Methyl 5-fluoro-2H-isoindole-1-carboxylate is utilized in various scientific research applications, including:
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules, including:
- Protein Kinase Inhibitors : It is used in the development of inhibitors targeting protein kinases, which play crucial roles in cell signaling pathways and cancer progression .
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties, making it a candidate for further drug development .
Organic Synthesis
This compound is involved in several organic synthesis reactions:
- Friedel-Crafts Reactions : The compound can participate in metal-free Friedel-Crafts alkylation processes, allowing for the construction of complex molecular architectures .
- Cross-Dehydrogenative Coupling : It has been employed in cross-dehydrogenative coupling reactions, expanding the toolbox for synthesizing diverse organic compounds .
Pharmacological Studies
The compound has been studied for its potential pharmacological effects:
- Soluble Epoxide Hydrolase Inhibition : It has shown promise as a soluble epoxide hydrolase inhibitor, which may have implications for treating conditions like hypertension and inflammation .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research has indicated that compounds derived from this compound exhibit neuroprotective properties. These findings suggest potential applications in treating neurodegenerative diseases by preserving neuronal function and preventing oxidative stress .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Ethyl 5-fluoroindole-2-carboxylate
- Structure: Ethyl 5-fluoroindole-2-carboxylate (C₁₁H₁₀FNO₂, molar mass 219.2 g/mol) shares a fluorine substituent but differs in the indole core (vs. isoindole) and an ethyl ester group at position 2.
- Synthetic Utility: Used as a precursor for carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) via reactions with aminobenzophenones in DMSO under reflux .
- Key Differences :
- The indole scaffold has a different ring-fusion pattern, altering electronic properties.
- Ethyl ester vs. methyl ester: Longer alkyl chain may increase lipophilicity (logP ≈ 2.5 estimated).
- Lower molar mass of the isoindole derivative (193.18 vs. 219.2 g/mol) could influence pharmacokinetic profiles.
Ethyl 5-methoxyindole-2-carboxylate
- Structure: Substitutes fluorine with a methoxy group (C₁₂H₁₃NO₃, molar mass 219.24 g/mol).
- Properties : The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing effect. This impacts reactivity in electrophilic substitution reactions .
- Applications : Methoxy derivatives are often explored for enhanced metabolic stability in drug design.
Methyl 5-fluoro-1H-indole-2-carboxylate
Methyl 5-fluoro-2-(methylamino)benzoate
- Structure: A benzoate derivative (C₉H₁₀FNO₂, similarity score 0.87) with a methylamino group at position 2.
- The methylamino group introduces basicity, altering solubility (logP ≈ 1.8) .
Tabulated Comparison of Key Properties
Reactivity and Functional Group Analysis
- Ester Group : All compounds feature ester moieties, enabling hydrolysis to carboxylic acids or transesterification. Methyl esters (e.g., this compound) hydrolyze faster than ethyl esters due to less steric hindrance .
- Fluorine Effects : The 5-fluoro substituent enhances electronegativity, directing electrophilic substitution to positions 4 and 7 in isoindole/indole systems. This contrasts with methoxy groups, which activate the ring .
- Isoindole vs. ~300–330°C for indole esters) .
Biological Activity
Methyl 5-fluoro-2H-isoindole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has a unique isoindole structure that contributes to its biological activity. The presence of the fluorine atom at the 5-position is significant for modulating interactions with biological targets.
Antituberculosis Activity
Recent studies have highlighted the antitubercular potential of isoindole derivatives, including this compound. In silico docking studies have shown promising binding affinities with key targets involved in Mycobacterium tuberculosis metabolism. For instance, compounds with similar structural features exhibited better binding affinities than traditional antitubercular drugs like Isoniazid and Ethionamide .
CB1 Receptor Modulation
The compound's biological activity has also been evaluated in the context of cannabinoid receptor modulation. Structure-activity relationship (SAR) studies indicate that modifications at the C5 position can significantly affect the potency at the CB1 receptor. For example, compounds with a fluoro group at this position were shown to be effective negative allosteric modulators .
Case Studies
- Antituberculosis Screening : A study analyzed various isoindole derivatives for their antituberculosis properties using molecular docking techniques. This compound was included in this analysis, demonstrating favorable interaction profiles with critical proteins involved in the bacterial cell wall synthesis .
- CB1 Receptor Activity : Another research focused on the modulation of CB1 receptors, where this compound was part of a series of compounds tested for their ability to inhibit calcium mobilization in CHO cells expressing human CB1 receptors. The findings suggested that this compound could serve as a lead for developing new therapeutic agents targeting cannabinoid receptors .
Data Tables
| Compound Name | Binding Affinity (kcal/mol) | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | -7.55 | 79 | CB1 Modulator |
| Isoniazid | -5.50 | Not applicable | Antituberculosis |
| Ethionamide | -6.20 | Not applicable | Antituberculosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Methyl 5-fluoro-2H-isoindole-1-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted indole precursors. For example, ethyl 5-fluoroindole-2-carboxylate derivatives are synthesized by refluxing with amines (e.g., 4-aminobenzophenone) in the presence of sodium ethoxide and polar aprotic solvents like DMSO or DMF at 150–190°C for 6–50 hours. Purification typically involves column chromatography with gradients of cyclohexane/ethyl acetate .
- Key Parameters : Reaction temperature (critical for avoiding side products), stoichiometry of reagents (1.1 equiv of aldehyde derivatives), and solvent choice (DMSO enhances reactivity but complicates purification) .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR identify aromatic protons (δ 7.0–9.4 ppm) and ester carbonyl signals (δ ~157–167 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 359.11903 for a related carboxamide derivative) .
- Melting Point (mp) : Reported mp ranges (e.g., 199–201°C for similar indole carboxylates) validate purity .
Q. What precautions are necessary for handling fluorinated indole derivatives in laboratory settings?
- Safety Protocols : Use fume hoods for reactions involving volatile solvents (e.g., DMSO, acetic acid). Fluorinated compounds may release HF under harsh conditions; neutralization with calcium gluconate gel is recommended. Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How do substituent positions (e.g., 5-fluoro vs. 6-fluoro) influence the reactivity of indole carboxylates?
- Mechanistic Insight : Fluorine at the 5-position (meta to the ester group) enhances electrophilic substitution reactivity due to inductive effects, whereas 6-fluoro derivatives exhibit steric hindrance in planar intermediates. This is supported by synthetic yields in carboxamide formation (37.5% for 5-fluoro vs. <10% for other positions) .
- Data Contradiction : Lower yields for 6-fluoro analogs may arise from competing side reactions (e.g., dimerization), necessitating optimization of reaction time and temperature .
Q. What strategies resolve conflicting spectral data for structurally similar fluorinated indole derivatives?
- Case Study : For isomers like Methyl 5-fluoro-1H-indole-2-carboxylate vs. Methyl 6-fluoro-1H-indole-3-carboxylate:
- 2D NMR (COSY, HSQC) : Differentiates coupling patterns between H-3 and H-4 protons.
- X-ray Crystallography : Resolves ambiguity by confirming spatial arrangement (e.g., crystal packing of ethyl 5-methoxy-2-trifluoromethylindole-3-carboxylate) .
Q. How can reaction conditions be optimized to improve yield in multi-step indole carboxylate syntheses?
- Experimental Design :
- DoE (Design of Experiments) : Vary solvent (DMF vs. DMSO), catalyst (sodium ethoxide vs. acetate), and temperature. For example, DMSO increases reaction rate but reduces yield due to decomposition; sodium acetate in acetic acid achieves 85% purity in condensation reactions .
- Scale-Up Challenges : Pilot studies show column chromatography becomes inefficient >10g; switch to recrystallization with ethyl acetate/hexane mixtures .
Q. What are the limitations of current synthetic routes for generating bioactive indole carboxylate derivatives?
- Critical Analysis :
- Regioselectivity : Photochemical [3+2] cycloadditions (e.g., azide-alkyne reactions) lack control over substituent orientation, requiring post-synthetic modifications .
- Functional Group Tolerance : Ester groups are sensitive to nucleophilic attack under basic conditions, limiting compatibility with Pd-catalyzed cross-couplings .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
